5,8-Diphenyldodec-6-ene-1,12-diol
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Overview
Description
5,8-Diphenyldodec-6-ene-1,12-diol is an organic compound with the molecular formula C24H32O2. It contains two hydroxyl groups and a double bond, making it a diol and an alkene. The compound is characterized by its two phenyl groups attached to a dodecane backbone, which contributes to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Diphenyldodec-6-ene-1,12-diol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as dodecane derivatives and phenyl groups.
Formation of the Double Bond: The double bond is introduced through an elimination reaction, often using strong bases like potassium tert-butoxide.
Addition of Hydroxyl Groups: The hydroxyl groups are added via hydroboration-oxidation, where borane (BH3) is used to add boron to the double bond, followed by oxidation with hydrogen peroxide (H2O2) to form the diol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
5,8-Diphenyldodec-6-ene-1,12-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds, such as aldehydes or ketones, using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The double bond can be reduced to a single bond using hydrogenation with catalysts like palladium on carbon (Pd/C).
Substitution: The hydroxyl groups can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: H2/Pd-C, NaBH4
Substitution: SOCl2, PBr3
Major Products Formed
Oxidation: Aldehydes, ketones
Reduction: Saturated hydrocarbons
Substitution: Alkyl halides
Scientific Research Applications
5,8-Diphenyldodec-6-ene-1,12-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Mechanism of Action
The mechanism of action of 5,8-Diphenyldodec-6-ene-1,12-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, influencing their activity. The phenyl groups may interact with hydrophobic pockets, enhancing binding affinity .
Comparison with Similar Compounds
Similar Compounds
1,12-Dodecanediol: Lacks the phenyl groups and double bond, making it less hydrophobic and reactive.
5,8-Diphenyldodecane: Lacks the hydroxyl groups, reducing its ability to form hydrogen bonds.
5,8-Diphenyldodec-6-ene: Lacks the hydroxyl groups, affecting its reactivity and solubility.
Uniqueness
5,8-Diphenyldodec-6-ene-1,12-diol is unique due to its combination of hydroxyl groups, phenyl groups, and a double bond. This combination imparts distinct chemical properties, such as enhanced reactivity and the ability to participate in diverse chemical reactions.
Properties
CAS No. |
61685-62-9 |
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Molecular Formula |
C24H32O2 |
Molecular Weight |
352.5 g/mol |
IUPAC Name |
5,8-diphenyldodec-6-ene-1,12-diol |
InChI |
InChI=1S/C24H32O2/c25-19-9-7-15-23(21-11-3-1-4-12-21)17-18-24(16-8-10-20-26)22-13-5-2-6-14-22/h1-6,11-14,17-18,23-26H,7-10,15-16,19-20H2 |
InChI Key |
CXJNRFMAINVWRD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CCCCO)C=CC(CCCCO)C2=CC=CC=C2 |
Origin of Product |
United States |
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